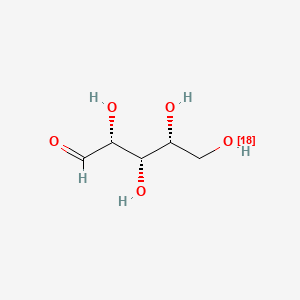

Xylose-18O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

(2R,3S,4R)-2,3,4-trihydroxy-5-(18O)oxidanylpentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i7+2 |

InChI Key |

PYMYPHUHKUWMLA-BBHGQHFBSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O)O)O)[18OH] |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Oxygen-18 Labeled Xylose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxygen-18 (¹⁸O) labeled xylose is a stable isotope-labeled monosaccharide that serves as a powerful tool in metabolic research, particularly in studies of the pentose phosphate pathway (PPP), biofuel production, and drug metabolism. The incorporation of the heavy oxygen isotope allows for the tracing of xylose and its metabolic derivatives through complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides an in-depth overview of the historical context, synthesis methodologies, quantitative data, and experimental protocols related to ¹⁸O-labeled xylose.

Discovery and Historical Context

The use of stable isotopes as tracers in metabolic research dates back to the 1930s with the pioneering work of scientists like Harold Urey, Rudolph Schoenheimer, and David Rittenberg.[1][2] These early studies laid the foundation for using isotopically labeled compounds to unravel complex biochemical pathways. While the precise first synthesis of oxygen-18 labeled xylose is not prominently documented in easily accessible historical records, the general methods for enriching aldoses with oxygen isotopes were systematically described in the mid-1980s. A notable publication by Clark and Barker in 1986 detailed synthetic methods for enriching various aldoses, including pentoses, with oxygen-18.[3] The primary method described involves the exchange of the oxygen atom of the aldehyde group with ¹⁸O from H₂¹⁸O.[3] This foundational work paved the way for the routine synthesis and application of ¹⁸O-labeled sugars in a wide range of scientific investigations.

Synthesis of Oxygen-18 Labeled Xylose

The synthesis of oxygen-18 labeled xylose can be achieved through two primary routes: chemical synthesis via acid-catalyzed isotopic exchange and enzymatic synthesis utilizing xylose isomerase.

Chemical Synthesis: Acid-Catalyzed Isotopic Exchange

This method relies on the reversible hydration of the aldehyde group of xylose in the presence of an acid catalyst and ¹⁸O-enriched water. The open-chain aldehyde form of xylose is in equilibrium with its cyclic hemiacetal forms. In an acidic solution, the carbonyl oxygen of the aldehyde can be protonated, making it susceptible to nucleophilic attack by water. When ¹⁸O-labeled water is used as the solvent, this reversible hydration-dehydration process leads to the incorporation of ¹⁸O into the C1 position of xylose.

-

Materials:

-

D-Xylose

-

¹⁸O-enriched water (H₂¹⁸O, 95-98 atom % ¹⁸O)

-

Dowex 50W-X8 resin (H⁺ form) or other suitable acid catalyst

-

Anhydrous ethanol

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Lyophilizer

-

High-resolution mass spectrometer (HRMS) or gas chromatograph-mass spectrometer (GC-MS)

-

NMR spectrometer

-

-

Procedure:

-

Dissolve 100 mg of D-xylose in 2 mL of ¹⁸O-enriched water in a sealed reaction vial.

-

Add a catalytic amount of acid catalyst (e.g., 10 mg of Dowex 50W-X8 resin).

-

Heat the mixture at 80-90°C for 24-48 hours to facilitate the isotopic exchange.

-

After the reaction, cool the mixture to room temperature and neutralize the acid catalyst by filtration or with a suitable basic resin.

-

Freeze the resulting aqueous solution and lyophilize to remove the H₂¹⁸O and obtain the solid ¹⁸O-labeled xylose.

-

The crude product can be further purified by recrystallization from an ethanol-water mixture.

-

Characterize the final product to determine isotopic enrichment and purity using GC-MS or LC-MS and ¹³C NMR.

-

References

The Unseen Journey: A Technical Guide to Xylose-18O as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the ability to trace the fate of molecules is paramount. Stable isotope labeling has emerged as a powerful tool for this purpose, and among the arsenal of labeled compounds, Xylose-18O offers a unique window into the complexities of pentose metabolism and glycosylation pathways. This technical guide provides an in-depth exploration of the fundamental properties of this compound, its synthesis, analytical methodologies, and its potential applications as a tracer in cutting-edge research.

Core Properties of this compound

This compound is a form of xylose where one of the naturally occurring oxygen-16 (¹⁶O) atoms is replaced by the stable, heavier isotope oxygen-18 (¹⁸O). This isotopic substitution imparts a distinct mass signature to the molecule without significantly altering its chemical properties, making it an ideal tracer for mass spectrometry-based analyses.

Physicochemical Properties:

The fundamental physicochemical properties of this compound are nearly identical to that of its unlabeled counterpart, D-xylose. This similarity is crucial as it ensures that the labeled molecule behaves in a biologically equivalent manner, faithfully mimicking the metabolic fate of endogenous xylose.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₄¹⁸O | [1] |

| Molecular Weight | Approx. 152.13 g/mol | [1] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water | |

| Stability | Stable under standard laboratory conditions. The stability of the ¹⁸O-label within a biological matrix is a critical consideration for experimental design. | [2] |

Synthesis of this compound

The synthesis of ¹⁸O-labeled monosaccharides, including this compound, can be achieved through both chemical and enzymatic methods. While specific, detailed protocols for the commercial synthesis of D-[5-¹⁸O]xylose are often proprietary, general strategies for incorporating ¹⁸O into sugar molecules have been described.

Common Synthetic Approaches:

-

Enzymatic Incorporation: Enzymes can be used to catalyze the incorporation of ¹⁸O from H₂¹⁸O into sugar molecules. For instance, aldolases and isomerases can facilitate the exchange of oxygen atoms during reversible reactions.

-

Chemical Synthesis: Multi-step chemical synthesis provides precise control over the position of the ¹⁸O label. This can involve the use of ¹⁸O-labeled reagents to introduce the isotope at a specific hydroxyl group. A common precursor for many labeling strategies is the use of ¹⁸O-water (H₂¹⁸O).[3]

A visual representation of a generalized synthetic workflow is provided below.

Experimental Protocols: Tracing with this compound

The primary application of this compound lies in its use as a tracer in metabolic studies, analyzed predominantly by mass spectrometry. Here, we outline a general protocol for a tracer experiment using this compound, adaptable for cell culture or in vivo studies.

General Experimental Workflow:

-

Experimental Design: Define the biological question, select the appropriate model system (e.g., cell line, animal model), and determine the optimal concentration and duration of this compound administration.

-

Tracer Administration: Introduce this compound to the biological system.

-

Sample Collection: Collect biological samples (e.g., cells, plasma, tissues) at designated time points.

-

Metabolite Extraction: Perform metabolite extraction from the collected samples. A common method involves quenching metabolism with a cold solvent (e.g., methanol/water mixture) followed by cell lysis and extraction.

-

Sample Preparation for MS Analysis: Depending on the analytical platform, derivatization may be necessary to improve the volatility and chromatographic separation of sugars.

-

Mass Spectrometry Analysis: Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the ¹⁸O-labeled metabolites. The mass shift of +2 Da (compared to the unlabeled metabolite) confirms the incorporation of the ¹⁸O atom.

Detailed Methodologies:

a) Sample Preparation: Derivatization for GC-MS Analysis

For GC-MS analysis, the polar hydroxyl groups of xylose and its metabolites must be derivatized to increase their volatility. A common method is oximation followed by silylation.

-

Protocol:

-

Dry the extracted metabolites under a stream of nitrogen.

-

Add a solution of methoxyamine hydrochloride in pyridine to the dried extract and incubate to form methoximes of the reducing sugars.

-

Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

-

The resulting volatile derivatives are then ready for GC-MS analysis.[1]

-

b) Analytical Instrumentation: LC-MS/MS for Enhanced Specificity

LC-MS/MS offers high sensitivity and specificity for the analysis of labeled compounds in complex biological matrices.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system is typically used.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar metabolites like sugars.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for underivatized sugars.

-

Detection: Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantifying specific labeled and unlabeled metabolites. The transitions would be set for both the unlabeled xylose and the this compound.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Unlabeled Xylose | 149.0 [M-H]⁻ | e.g., 89.0 |

| Xylose-¹⁸O | 151.0 [M-H]⁻ | e.g., 91.0 or 89.0 |

Applications in Research and Drug Development

The use of this compound as a tracer can provide valuable insights into several key biological processes.

a) Tracing the Pentose Phosphate Pathway (PPP)

Xylose enters the central carbon metabolism via the pentose phosphate pathway (PPP) after being converted to xylulose-5-phosphate. By tracing the incorporation of the ¹⁸O label from this compound into downstream metabolites of the PPP and glycolysis, researchers can quantify the flux through these pathways. This is crucial for understanding cellular redox balance and the biosynthesis of nucleotides and aromatic amino acids.

b) Investigating Glycosylation and Glycan Biosynthesis

Xylose is a key component of proteoglycans, where it forms the linkage between the core protein and the glycosaminoglycan (GAG) chain. This compound can be used to trace the synthesis of UDP-xylose, the activated sugar donor for xylosylation, and its subsequent incorporation into glycans. This can help in understanding the regulation of glycosylation pathways, which are often altered in diseases such as cancer and inborn errors of metabolism.

c) Use as an Internal Standard in Quantitative Metabolomics

Due to its chemical similarity and distinct mass, this compound can serve as an ideal internal standard for the accurate quantification of unlabeled xylose in biological samples. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible quantitative data.

Conclusion

This compound is a valuable tool for researchers and drug development professionals seeking to unravel the complexities of pentose metabolism and glycosylation. Its properties as a stable isotope tracer, combined with advanced mass spectrometry techniques, enable precise tracking of its metabolic fate. While specific applications of this compound are still emerging, the methodologies and potential insights outlined in this guide provide a solid foundation for its use in advancing our understanding of cellular metabolism in health and disease. As analytical technologies continue to evolve, the application of this compound and other ¹⁸O-labeled compounds is poised to become an indispensable part of the metabolomics toolkit.

References

The Role of Xylose-18O in Elucidating Plant Cell Wall Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Xylose-18O, a stable isotope-labeled sugar, in the study of plant cell wall biosynthesis. Understanding the intricate processes of polysaccharide synthesis is paramount for fields ranging from bioenergy to human health, as the plant cell wall is a primary source of renewable biomass and a key factor in dietary fiber. The use of isotopic tracers like this compound offers a powerful method to dissect the metabolic pathways, kinetics, and spatial distribution of xylan, a major component of the plant cell wall.

The Significance of Xylose in Plant Cell Walls

Xylose is a five-carbon monosaccharide that is a fundamental constituent of hemicellulose, a major component of the plant cell wall. In the form of xylan, a polymer with a β-(1,4)-linked D-xylose backbone, it provides structural integrity to the cell wall by cross-linking with cellulose and lignin.[1][2][3][4][5][6][7] The structure and composition of xylan can vary significantly between different plant species and tissue types, influencing the physical properties of the plant biomass.[7]

The biosynthesis of xylan is a complex process that occurs in the Golgi apparatus.[8][9] The precursor for xylan synthesis is UDP-xylose, which is primarily synthesized from UDP-glucose through the action of UDP-glucose dehydrogenase and UDP-xylose synthase.[10][11][12] UDP-xylose is then transported into the Golgi lumen, where xylosyltransferases catalyze the formation of the xylan backbone.[8][9][10]

Isotopic Labeling with this compound: A Powerful Analytical Tool

Stable isotope labeling is a widely used technique to trace the metabolic fate of molecules in biological systems.[13][14][15][16] By introducing molecules labeled with a heavy isotope, such as Oxygen-18 (¹⁸O), researchers can track their incorporation into various downstream products using mass spectrometry.[17][18][19][20] this compound is a commercially available isotopologue of xylose where one of the oxygen atoms is replaced with the stable isotope ¹⁸O.[21][22]

The use of this compound in plant cell wall research allows for the direct tracing of xylose from its uptake by the plant to its incorporation into the xylan polymer. This approach can provide valuable quantitative and qualitative data on:

-

Metabolic Flux: The rate at which xylose is metabolized and incorporated into the cell wall.[23]

-

Pathway Elucidation: Confirmation of the biosynthetic pathways of xylan and the identification of potential alternative routes.

-

Spatial and Temporal Dynamics: The location and timing of xylan deposition within the cell wall during plant development.

-

Enzyme Kinetics: In vitro assays using this compound can help to determine the kinetic parameters of enzymes involved in xylan biosynthesis.

Experimental Protocol: Tracing this compound in Plant Cell Wall Biosynthesis

This section outlines a generalized experimental workflow for a pulse-chase experiment using this compound to study xylan biosynthesis in a model plant system like Arabidopsis thaliana.

Plant Growth and Labeling

-

Plant Material: Grow Arabidopsis thaliana seedlings in a sterile liquid culture medium or on agar plates.

-

Pulse Labeling: Introduce D-[5-¹⁸O]xylose to the growth medium at a defined concentration. The duration of the pulse will depend on the specific research question and the expected rate of xylose uptake and metabolism.

-

Chase Period: After the pulse, transfer the seedlings to a fresh medium containing unlabeled xylose. This "chase" allows for the tracking of the labeled xylose through the biosynthetic pathway and its incorporation into the final polymer.

-

Harvesting: Harvest plant tissues at various time points during the pulse and chase periods. Flash-freeze the samples in liquid nitrogen to quench metabolic activity and store them at -80°C.

Cell Wall Isolation and Fractionation

-

Homogenization: Homogenize the frozen plant tissue in a suitable buffer.

-

Cell Wall Isolation: Isolate the alcohol-insoluble residue (AIR), which represents the cell wall material, through a series of washes with ethanol and acetone.

-

Hemicellulose Extraction: Sequentially extract different cell wall fractions. Hemicelluloses, including xylan, can be extracted using alkali solutions (e.g., NaOH or KOH).

Xylan Hydrolysis and Derivatization

-

Hydrolysis: Hydrolyze the extracted hemicellulose fraction to its constituent monosaccharides using acid hydrolysis (e.g., with trifluoroacetic acid).

-

Derivatization: Convert the resulting monosaccharides into a more volatile form suitable for gas chromatography-mass spectrometry (GC-MS) analysis, for example, by converting them to their alditol acetate derivatives.

Mass Spectrometry Analysis

-

GC-MS Analysis: Analyze the derivatized monosaccharides by GC-MS. The mass spectrometer will separate the ions based on their mass-to-charge ratio, allowing for the differentiation between unlabeled xylose and this compound.

-

Data Analysis: Quantify the abundance of the ¹⁸O-labeled xylose relative to the unlabeled xylose at each time point. This data can be used to calculate the rate of xylose incorporation and turnover in the cell wall.

Data Presentation

Quantitative data from this compound labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Incorporation of ¹⁸O from D-[5-¹⁸O]xylose into Cell Wall Xylose over Time

| Time Point (hours) | Mole Percent Enrichment of ¹⁸O in Xylose |

| 0 (Start of Pulse) | 0 |

| 2 | 15.2 ± 1.8 |

| 4 | 35.7 ± 2.5 |

| 8 (End of Pulse) | 60.1 ± 3.1 |

| 12 (4h Chase) | 58.9 ± 2.9 |

| 24 (16h Chase) | 55.3 ± 3.5 |

Table 2: Distribution of ¹⁸O-labeled Xylose in Different Cell Wall Fractions

| Cell Wall Fraction | ¹⁸O-Xylose Abundance (nmol/mg AIR) |

| Pectin | 1.2 ± 0.3 |

| Hemicellulose 1 (4% KOH) | 45.8 ± 4.2 |

| Hemicellulose 2 (24% KOH) | 22.1 ± 2.7 |

| Crystalline Cellulose | Not Detected |

Visualization of Pathways and Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for understanding the role of this compound in this research.

Caption: Biosynthetic pathway of xylan from UDP-glucose.

Caption: Experimental workflow for a this compound pulse-chase experiment.

Conclusion

The application of this compound labeling provides a robust and precise method for investigating the intricacies of plant cell wall biosynthesis. By enabling the direct tracing of xylose into xylan, this technique offers unparalleled insights into the metabolic dynamics of one of the most abundant biopolymers on Earth. For researchers in plant science, bioenergy, and drug development, leveraging this compound can lead to a deeper understanding of cell wall architecture and function, paving the way for the development of improved biomass resources and novel therapeutic strategies targeting carbohydrate metabolism.

References

- 1. Expanding xylose metabolism in yeast for plant cell wall conversion to biofuels. [escholarship.org]

- 2. Expanding xylose metabolism in yeast for plant cell wall conversion to biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding xylose metabolism in yeast for plant cell wall conversion to biofuels | eLife [elifesciences.org]

- 4. Expanding xylose metabolism in yeast for plant cell wall conversion to biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expanding xylose metabolism in yeast for plant cell wall conversion to biofuels (Journal Article) | OSTI.GOV [osti.gov]

- 6. Xylan in the Middle: Understanding Xylan Biosynthesis and Its Metabolic Dependencies Toward Improving Wood Fiber for Industrial Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | β-1,4-Xylan backbone synthesis in higher plants: How complex can it be? [frontiersin.org]

- 8. Trafficking of Xylan to Plant Cell Walls [mdpi.com]

- 9. Update on Mechanisms of Plant Cell Wall Biosynthesis: How Plants Make Cellulose and Other (1→4)-β-d-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Synthesis of UDP-xylose: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hydroponic Isotope Labeling of Entire Plants and High-Performance Mass Spectrometry for Quantitative Plant Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 16. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 18O Stable Isotope Labeling in MS-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 18O stable isotope labeling in MS-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 22. omicronbio.com [omicronbio.com]

- 23. Dynamic metabolic flux analysis of plant cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Yeast Metabolism with Xylose-¹⁸O: A Technical Guide for Preliminary Investigations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for conducting preliminary investigations into yeast metabolism using ¹⁸O-labeled xylose. While direct, published studies utilizing Xylose-¹⁸O in yeast are not yet prevalent, this document outlines a scientifically grounded, hypothetical experimental framework based on established isotope tracing techniques. This guide is intended to serve as a foundational resource for researchers designing novel experiments to elucidate the metabolic fate of xylose in yeast, a critical area of research for biofuel production and the development of yeast-based cell factories.

Introduction to Xylose Metabolism in Yeast

Saccharomyces cerevisiae, a workhorse of industrial biotechnology, does not naturally metabolize xylose, the second most abundant sugar in lignocellulosic biomass[1]. Significant metabolic engineering efforts have focused on introducing pathways for xylose utilization to enable the conversion of all major plant-based sugars into biofuels and other valuable chemicals. Two primary pathways have been engineered into yeast for this purpose:

-

The Xylose Reductase/Xylitol Dehydrogenase (XR/XDH) Pathway: This fungal pathway involves the reduction of xylose to xylitol by xylose reductase (XR), followed by the oxidation of xylitol to xylulose by xylitol dehydrogenase (XDH)[1][2][3]. A key challenge with this pathway is the potential for cofactor imbalance, as XR often prefers NADPH while XDH exclusively uses NAD⁺[2].

-

The Xylose Isomerase (XI) Pathway: This bacterial pathway directly converts xylose to xylulose in a single step, avoiding the cofactor imbalance issue associated with the XR/XDH pathway[3].

Once xylulose is produced by either pathway, it is phosphorylated to xylulose-5-phosphate and enters the pentose phosphate pathway (PPP), a central metabolic route for the synthesis of nucleotides, aromatic amino acids, and reducing equivalents in the form of NADPH[3][4].

The Role of ¹⁸O Isotope Tracing

Stable isotope tracing is a powerful technique to map the flow of atoms through metabolic networks, providing insights into pathway activity and regulation. While ¹³C is the most commonly used isotope for metabolic flux analysis, ¹⁸O offers unique advantages for tracking the fate of oxygen atoms in biochemical reactions. The use of Xylose-¹⁸O can help to:

-

Trace the oxygen atoms from xylose through the initial steps of its metabolism.

-

Investigate the activity of specific enzymes involved in xylose assimilation.

-

Elucidate the extent of oxygen exchange with water during metabolic transformations.

-

Identify novel or unexpected metabolic pathways involving xylose.

Experimental Protocols

The following sections detail a hypothetical experimental protocol for a preliminary investigation using Xylose-¹⁸O in an engineered, xylose-fermenting yeast strain.

Preparation of ¹⁸O-Labeled Xylose

As commercially available Xylose-¹⁸O is not standard, it may need to be custom synthesized or prepared. One potential method involves the acid-catalyzed exchange of the anomeric hydroxyl group of xylose with H₂¹⁸O.

Yeast Strain and Culture Conditions

-

Yeast Strain: An engineered Saccharomyces cerevisiae strain capable of xylose metabolism (e.g., expressing either the XR/XDH or XI pathway) should be used.

-

Culture Medium: A defined minimal medium with a known carbon source concentration is recommended to avoid confounding variables.

-

Growth Phase: Cells should be harvested in the mid-exponential growth phase to ensure high metabolic activity.

¹⁸O-Labeling Experiment

-

Pre-culture: Grow the yeast strain in a pre-culture with unlabeled xylose as the carbon source.

-

Cell Harvest and Washing: Harvest the cells by centrifugation and wash them with a carbon-free medium to remove any residual unlabeled xylose.

-

Labeling: Resuspend the cells in a fresh medium containing Xylose-¹⁸O as the sole carbon source. The concentration should be consistent with the pre-culture conditions.

-

Time-Course Sampling: Collect cell samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to track the dynamic incorporation of ¹⁸O into downstream metabolites.

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by immersing the cell samples in a cold solvent, such as methanol at -40°C or below.

-

Extraction: Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

-

Sample Preparation: The extracted metabolites should be dried and then reconstituted in an appropriate solvent for mass spectrometry analysis.

Mass Spectrometry Analysis

-

Instrumentation: High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) mass spectrometers, coupled with liquid chromatography (LC) is recommended for accurate mass determination and separation of isomers.

-

Detection of ¹⁸O-Labeled Metabolites: The incorporation of an ¹⁸O atom will result in a mass shift of approximately 2 Da for the singly charged ion of a metabolite. The mass spectrometer can detect and quantify the relative abundance of the unlabeled (M+0) and labeled (M+2) isotopic peaks.

-

Data Analysis: Specialized software can be used to process the mass spectrometry data, identify metabolites, and quantify the extent of ¹⁸O labeling in each metabolite over time.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison and interpretation. The following are examples of how the data could be structured.

Table 1: Hypothetical ¹⁸O Incorporation into Pentose Phosphate Pathway Intermediates

| Metabolite | Time (min) | % ¹⁸O-Labeled (M+2) |

| Xylulose-5-phosphate | 5 | 85.2 |

| 15 | 92.1 | |

| 30 | 94.5 | |

| Ribulose-5-phosphate | 5 | 78.9 |

| 15 | 88.3 | |

| 30 | 91.7 | |

| Ribose-5-phosphate | 5 | 75.4 |

| 15 | 86.1 | |

| 30 | 90.2 | |

| Sedoheptulose-7-phosphate | 5 | 42.6 |

| 15 | 65.8 | |

| 30 | 78.4 |

Note: The data presented in this table is purely illustrative and represents the type of results expected from a Xylose-¹⁸O tracing experiment. The actual values would depend on the specific experimental conditions and the yeast strain used.

Table 2: Hypothetical ¹⁸O Enrichment in Glycolytic Intermediates

| Metabolite | Time (min) | % ¹⁸O-Labeled (M+2) |

| Fructose-6-phosphate | 15 | 35.1 |

| 30 | 55.9 | |

| 60 | 70.3 | |

| Glucose-6-phosphate | 15 | 33.8 |

| 30 | 54.2 | |

| 60 | 68.9 | |

| 3-Phosphoglycerate | 15 | 15.7 |

| 30 | 28.4 | |

| 60 | 45.1 |

Note: This illustrative data demonstrates the expected progressive incorporation of the ¹⁸O label from the pentose phosphate pathway into glycolysis through the action of transketolase and transaldolase.

Visualizations

Experimental Workflow

Caption: Experimental workflow for Xylose-¹⁸O tracing in yeast.

Xylose Metabolism and ¹⁸O Tracing

Caption: Tracing ¹⁸O from xylose through engineered metabolic pathways in yeast.

Conclusion

Preliminary investigations using Xylose-¹⁸O in yeast metabolism hold significant promise for refining our understanding of engineered xylose utilization. By providing a direct means to track the fate of xylose-derived oxygen atoms, this technique can validate pathway activities, uncover metabolic bottlenecks, and potentially reveal novel enzymatic reactions. The experimental framework outlined in this technical guide, though based on inferred methodologies, provides a robust starting point for researchers venturing into this exciting area. The insights gained from such studies will be invaluable for the rational design of more efficient yeast strains for the production of biofuels and bio-based chemicals from renewable resources.

References

- 1. Yeast-Based Biosynthesis of Natural Products From Xylose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saccharomyces cerevisiae Engineered for Xylose Metabolism Exhibits a Respiratory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

The Isotopic Signature of Life: An In-depth Guide to the Natural Abundance of ¹⁸O in Xylose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope Oxygen-18 (¹⁸O) in xylose, a pentose sugar integral to the structure of plant cell walls. Understanding the variations in ¹⁸O abundance in xylose offers a powerful tool for tracing environmental and physiological processes in plants, with implications for paleoclimatology, plant physiology, and the authentication of natural products. This document details the quantitative data on ¹⁸O abundance, the intricate experimental protocols for its measurement, and the biochemical pathways governing its isotopic signature.

Natural Abundance of ¹⁸O in Xylose: A Quantitative Overview

The natural abundance of ¹⁸O in xylose is typically expressed in delta notation (δ¹⁸O) in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. The δ¹⁸O value of xylose in plants is not constant; it is influenced by a variety of environmental and physiological factors. The primary driver of this variation is the isotopic composition of the source water used by the plant, which is then modified by evaporative enrichment in the leaves.

The following table summarizes the reported ranges of δ¹⁸O values in xylose from plant hemicellulose. It is important to note that these values can vary significantly based on plant species, geographic location, and specific environmental conditions during growth.

| Plant Source/Study Context | δ¹⁸O Range (‰ vs. VSMOW) | Reference |

| Hemicellulose from topsoils along a climate transect | 33.7 to 40.8 | [1] |

| Hemicellulose-derived sugars (arabinose and xylose) | 30 to 50 | [2] |

Factors Influencing the δ¹⁸O of Plant Xylose

The δ¹⁸O value of xylose is a complex signature reflecting the plant's interaction with its environment. The key factors influencing this isotopic abundance include:

-

Isotopic Composition of Precipitation (δ¹⁸Oprec): The δ¹⁸O of local precipitation is the foundational isotopic signal that plants incorporate.

-

Evaporative Enrichment of Leaf Water: Transpiration leads to the preferential evaporation of the lighter ¹⁶O isotope from leaf water, resulting in an enrichment of ¹⁸O in the remaining water. This enrichment is influenced by:

-

Relative Humidity: Lower humidity leads to greater evaporative enrichment.

-

Temperature: Higher temperatures can increase transpiration rates, affecting enrichment.

-

-

Biosynthetic Fractionation: During the synthesis of xylose from glucose, enzymatic reactions can cause isotopic fractionation, further modifying the δ¹⁸O value. Arabinose, an epimer of xylose, can show slightly different δ¹⁸O values, potentially due to fractionation during the epimerization process.[1]

Experimental Protocol: Determination of δ¹⁸O in Xylose via Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS)

The determination of the δ¹⁸O of xylose requires a multi-step process involving extraction, hydrolysis, derivatization, and finally, analysis by GC-Py-IRMS. The following is a generalized protocol synthesized from established methodologies.[3][4]

3.1. Sample Preparation and Hemicellulose Extraction

-

Material Preparation: The plant material (e.g., wood, leaves) is first dried to a constant weight and then ground to a fine powder.

-

Lipid Extraction: The powdered sample is subjected to solvent extraction (e.g., with a toluene/ethanol mixture) to remove lipids and resins.

-

Holocellulose Extraction: The lipid-free material is then treated to remove lignin, typically using an acidified sodium chlorite solution, to yield holocellulose (a mixture of cellulose and hemicellulose).

-

Hemicellulose Hydrolysis: The hemicellulose fraction is selectively hydrolyzed to release its constituent monosaccharides, including xylose. This is often achieved using dilute acid hydrolysis (e.g., with trifluoroacetic acid).[4]

3.2. Sugar Derivatization

To make the polar sugar molecules volatile for gas chromatography, they must be derivatized. A common method for pentoses like xylose is derivatization with methylboronic acid (MBA).[4]

-

The dried sugar hydrolysate is dissolved in pyridine.

-

Methylboronic acid is added to the solution.

-

The mixture is heated (e.g., at 60°C for 1 hour) to form the volatile methylboronate derivatives of the sugars.[5]

3.3. GC-Py-IRMS Analysis

-

Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

-

Separation: The different sugar derivatives are separated based on their boiling points and interactions with the GC column.

-

Pyrolysis: As the separated compounds elute from the GC column, they pass through a high-temperature pyrolysis reactor (typically >1400°C). This process quantitatively converts the oxygen in the sugar derivative into carbon monoxide (CO).

-

Isotope Ratio Mass Spectrometry: The CO gas is then introduced into the isotope ratio mass spectrometer, where the ¹⁸O/¹⁶O ratio is measured.

-

Calibration and Correction: The measured δ¹⁸O values are calibrated against international standards (e.g., VSMOW) and corrected for any isotopic fractionation that may have occurred during the derivatization process and for the oxygen atom introduced during hydrolysis.[4]

Below is a diagram illustrating the general experimental workflow for the δ¹⁸O analysis of xylose.

Biochemical Pathway of Xylose Biosynthesis in Plants

In plants, xylose is synthesized from glucose via the nucleotide sugar pathway. The direct precursor for xylose is UDP-xylose, which is formed from UDP-glucuronic acid through a decarboxylation reaction. This process is a key control point in the allocation of carbon to cell wall polysaccharides.

The following diagram illustrates the core biochemical pathway for the synthesis of UDP-xylose, the activated form of xylose used in the biosynthesis of hemicellulose.

This guide provides a foundational understanding of the natural abundance of ¹⁸O in xylose for researchers and professionals in related fields. The presented data, protocols, and pathways serve as a valuable resource for designing experiments and interpreting isotopic data in the context of plant and environmental sciences.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. researchgate.net [researchgate.net]

- 3. A novel methodological approach for δ(18)O analysis of sugars using gas chromatography-pyrolysis-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Uncharted Territory: A Technical Guide to the Initial and Potential Applications of Xylose-18O in Microbial Fermentation

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable biofuels and biochemicals has intensified research into the microbial fermentation of lignocellulosic biomass, of which xylose is a major component. While stable isotope tracing with 13C-labeled substrates has been instrumental in elucidating the metabolic pathways of xylose utilization, the potential of Xylose-18O remains a largely unexplored frontier. This technical guide provides an in-depth overview of the established applications of stable isotopes in xylose fermentation, with a forward-looking perspective on the novel insights that this compound could offer.

Established Applications of Stable Isotopes in Xylose Fermentation: A 13C-Centric View

Metabolic flux analysis (MFA) using 13C-labeled xylose has been pivotal in quantifying the flow of carbon through the central metabolic pathways of various microorganisms. This approach has enabled researchers to identify metabolic bottlenecks, optimize fermentation conditions, and engineer more efficient microbial cell factories.

Quantitative Data from 13C-Xylose Fermentation Studies

The following tables summarize key quantitative data from studies utilizing 13C-labeled xylose to investigate microbial fermentation.

Table 1: Xylose Uptake Rates and Product Yields in Engineered Saccharomyces cerevisiae

| Strain | Condition | Xylose Uptake Rate (g/gDW/h) | Ethanol Yield (g/g xylose) | Xylitol Yield (g/g xylose) | Reference |

| Engineered S. cerevisiae | Anaerobic | 0.35 | 0.38 | 0.15 | [1] |

| Engineered S. cerevisiae | Oxygen-limited | 0.52 | 0.42 | 0.08 | [1] |

Table 2: Metabolic Flux Distribution in Escherichia coli Grown on Xylose

| Pathway | Aerobic Flux (%) | Anaerobic Flux (%) | Reference |

| Pentose Phosphate Pathway | 60 | 45 | [2] |

| Glycolysis | 30 | 40 | [2] |

| TCA Cycle | 10 | 5 | [2] |

| Fermentation Products | 0 | 10 | [2] |

Theoretical Applications of this compound: Tracing the Path of Oxygen

While 13C traces the carbon backbone, 18O-labeled xylose offers a unique opportunity to track the fate of oxygen atoms through metabolic reactions. This can provide unprecedented insights into specific enzymatic mechanisms and redox metabolism.

Potential applications include:

-

Elucidating Isomerase vs. Oxido-Reductase Pathways: In the initial steps of xylose metabolism, bacteria primarily use xylose isomerase, while yeasts employ a two-step oxido-reductase pathway involving xylose reductase (XR) and xylitol dehydrogenase (XDH). By labeling specific oxygen positions on the xylose molecule, it would be possible to directly trace the transfer of these oxygen atoms and quantify the flux through each pathway in mixed microbial cultures or in organisms possessing both pathways.

-

Investigating Cofactor Regeneration: The XR/XDH pathway in yeast creates a cofactor imbalance (NADPH is consumed by XR, while NAD+ is required by XDH). This compound could be used to trace the oxygen atoms in the resulting xylitol and xylulose, and in conjunction with labeled water (H218O), could help to dissect the sources and sinks of oxygen in the intricate network of redox reactions involved in cofactor regeneration.

-

Quantifying Water-Producing and -Consuming Reactions: Many enzymatic reactions in central metabolism involve the addition or removal of water molecules. This compound, particularly when used in combination with H218O, can serve as a powerful tool to quantify the rates of these reactions, providing a more complete picture of cellular water homeostasis during fermentation.

Experimental Protocols

The following is a generalized protocol for a stable isotope labeling experiment using labeled xylose, which can be adapted for either 13C or a hypothetical 18O-labeling study.

General Protocol for Stable Isotope Labeling of Microbial Cultures with Labeled Xylose

-

Strain Pre-culture: Inoculate a single colony of the microbial strain into a suitable liquid medium and grow overnight to obtain a saturated pre-culture.

-

Main Culture Inoculation: Inoculate a fresh medium with the pre-culture to a starting OD600 of ~0.1.

-

Growth Phase: Grow the cells at the optimal temperature and shaking speed until they reach the mid-exponential phase (OD600 ~ 0.8-1.0).

-

Isotope Labeling:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a minimal medium lacking a carbon source.

-

Resuspend the cells in a fresh minimal medium containing the labeled xylose (e.g., [1-13C]xylose, [U-13C]xylose, or a custom-synthesized this compound) as the sole carbon source.

-

-

Sampling:

-

Take samples at multiple time points during the labeling experiment.

-

Immediately quench the metabolic activity of the cells by rapidly mixing the cell suspension with a cold quenching solution (e.g., 60% methanol at -40°C).

-

-

Metabolite Extraction:

-

Centrifuge the quenched cell suspension at a low temperature.

-

Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water).

-

-

Sample Analysis:

-

Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

-

Data Analysis:

-

Use the isotopic labeling data to calculate metabolic fluxes using specialized software packages (e.g., INCA, OpenFLUX).

-

Visualizations: Pathways and Workflows

Xylose Metabolic Pathways

Caption: Key metabolic pathways for xylose utilization in yeast and bacteria.

Experimental Workflow for Labeled Xylose Fermentation

Caption: A generalized experimental workflow for stable isotope-assisted metabolic flux analysis.

Conclusion

The use of stable isotopes, particularly 13C, has profoundly advanced our understanding of microbial xylose fermentation. The data and methodologies presented in this guide highlight the power of these techniques in metabolic engineering and synthetic biology. While the application of this compound is still in its infancy, the theoretical possibilities are compelling. By providing a means to track oxygen atoms through metabolic networks, this compound promises to unlock new layers of understanding regarding enzymatic mechanisms, redox balance, and cellular physiology. It is our hope that this guide will inspire researchers to explore this uncharted territory and further accelerate the development of sustainable bioprocesses.

References

An In-depth Technical Guide to Isotopic Labeling with Xylose-¹⁸O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and potential applications of isotopic labeling using Xylose-¹⁸O. This technique offers a powerful approach for tracing the metabolic fate of xylose, a pentose sugar of significant interest in biofuel research, food science, and medicine.

Core Principles of Isotopic Labeling with Xylose-¹⁸O

Isotopic labeling is a technique used to track the movement of an isotope through a reaction or a metabolic pathway.[1] In the case of Xylose-¹⁸O, a stable, non-radioactive isotope of oxygen, ¹⁸O, is incorporated into the xylose molecule. This "labeled" xylose can then be introduced into a biological system, and the journey of the ¹⁸O atom can be monitored as the xylose is metabolized.

The fundamental principle lies in the mass difference between the common oxygen isotope, ¹⁶O, and the heavier ¹⁸O. This mass difference allows for the detection and quantification of ¹⁸O-containing molecules using mass spectrometry.[1][2] By analyzing the mass shift in xylose and its downstream metabolites, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and gain insights into cellular physiology.

Synthesis of Xylose-¹⁸O

The synthesis of ¹⁸O-labeled compounds can be achieved through various methods, including water exchange in the presence of a catalyst.[2] For Xylose-¹⁸O, a potential synthetic route could involve the acid-catalyzed exchange of the carbonyl oxygen of xylose with ¹⁸O from H₂¹⁸O. Chemo-enzymatic methods are also employed for the synthesis of related sugar-phosphates, which could be adapted for labeled xylose synthesis.[3]

Metabolic Fate of Xylose and the ¹⁸O Label

Xylose is a five-carbon sugar that is a key component of hemicellulose in plant biomass.[4][5] In many microorganisms, and to a limited extent in humans, xylose is metabolized through the pentose phosphate pathway (PPP). The specific metabolic route can vary between organisms.

Key Metabolic Pathways for Xylose

There are three primary pathways for xylose catabolism that have been identified in microorganisms:

-

Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) Pathway: This pathway is common in yeasts. Xylose is first reduced to xylitol by xylose reductase (XR), and then xylitol is oxidized to xylulose by xylitol dehydrogenase (XDH).[6]

-

Xylose Isomerase (XI) Pathway: Found in bacteria and some fungi, this pathway involves the direct isomerization of xylose to xylulose by the enzyme xylose isomerase.[6]

-

Weimberg Pathway: In this oxidative pathway, xylose is oxidized to xylonolactone and subsequently to xylonate.[6]

Once converted to xylulose, it is phosphorylated to xylulose-5-phosphate and enters the non-oxidative branch of the pentose phosphate pathway.

The following diagram illustrates the initial steps of xylose metabolism where the ¹⁸O label would be traced.

Experimental Protocols and Workflow

A typical experiment involving Xylose-¹⁸O labeling follows a structured workflow from sample preparation to data analysis.

General Experimental Workflow

The diagram below outlines the key stages of a Xylose-¹⁸O labeling experiment.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Cells or organisms of interest are cultured in a defined medium.

-

For the labeling experiment, the standard xylose source is replaced with Xylose-¹⁸O at a known concentration.

-

Parallel experiments with unlabeled (¹⁶O) xylose should be run as controls.[7]

2. Incubation and Quenching:

-

The cells are incubated for a specific period to allow for the uptake and metabolism of the labeled xylose.

-

To halt metabolic activity abruptly, the cells are quenched, often using a cold solvent like methanol.

3. Metabolite Extraction:

-

Metabolites are extracted from the cells using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

4. LC-MS/MS Analysis:

-

The extracted metabolites are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[4]

-

The mass spectrometer is configured to detect the mass shift corresponding to the incorporation of one or more ¹⁸O atoms.

5. Data Analysis:

-

The resulting mass spectra are analyzed to identify and quantify the labeled metabolites.

-

The degree of ¹⁸O incorporation is calculated, and this data can be used for metabolic flux analysis (MFA) to determine the rates of metabolic reactions.[8][9]

Quantitative Data Presentation

The following table presents hypothetical quantitative data from a Xylose-¹⁸O labeling experiment in a recombinant yeast strain. This data is for illustrative purposes to demonstrate how results from such an experiment might be presented.

| Metabolite | Unlabeled (¹⁶O) Peak Area | Labeled (¹⁸O) Peak Area | Percent ¹⁸O Incorporation |

| Xylose | 1,200,000 | 10,800,000 | 90.0% |

| Xylitol | 500,000 | 1,500,000 | 75.0% |

| Xylulose-5-Phosphate | 300,000 | 700,000 | 70.0% |

| Sedoheptulose-7-Phosphate | 150,000 | 250,000 | 62.5% |

| Ribose-5-Phosphate | 200,000 | 300,000 | 60.0% |

Note: The percent incorporation is calculated as: [Labeled Peak Area / (Labeled Peak Area + Unlabeled Peak Area)] x 100.

Applications in Research and Drug Development

Isotopic labeling with Xylose-¹⁸O has several potential applications for researchers, scientists, and drug development professionals:

-

Metabolic Pathway Elucidation: Tracing the ¹⁸O label can confirm and reveal novel metabolic pathways for xylose utilization in various organisms.[2]

-

Metabolic Flux Analysis (MFA): Quantifying the rate of ¹⁸O incorporation provides a direct measure of the flux through different metabolic pathways.[8][9][10] This is crucial for metabolic engineering efforts aimed at optimizing the production of biofuels and other valuable chemicals from xylose.

-

Drug Development: Understanding how a drug candidate affects xylose metabolism can be important, particularly for drugs targeting metabolic pathways. Xylose-¹⁸O can be used to assess the on-target and off-target effects of such drugs.

-

Diagnostic Applications: In medicine, labeled sugars are used in diagnostic tests. For example, ¹⁸O-labeled glucose is used in Positron Emission Tomography (PET) scans to monitor metabolic activity.[2] While not a current standard practice, Xylose-¹⁸O could potentially be explored for specific diagnostic purposes related to pentose metabolism.

Conclusion

Isotopic labeling with Xylose-¹⁸O represents a valuable, though currently specialized, technique for in-depth studies of xylose metabolism. By leveraging the principles of stable isotope tracing and the analytical power of mass spectrometry, researchers can gain detailed insights into the metabolic fate of this important pentose sugar. The methodologies outlined in this guide provide a framework for designing and implementing Xylose-¹⁸O labeling experiments to advance our understanding of cellular metabolism and to support the development of novel biotechnological and therapeutic applications.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]

- 4. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. Xylose - Wikipedia [en.wikipedia.org]

- 6. Yeast-Based Biosynthesis of Natural Products From Xylose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Pentose Phosphate Pathway with Xylose-¹⁸O: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Xylose-¹⁸O as a stable isotope tracer to investigate the metabolic flux and dynamics of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route for the production of NADPH, essential for antioxidant defense and reductive biosynthesis, and for the synthesis of precursors for nucleotides and aromatic amino acids.[1][2] Understanding the regulation and flux of this pathway is critical in various research areas, including cancer metabolism, neurodegenerative diseases, and drug development.

Xylose, a five-carbon sugar, is metabolized in many organisms through pathways that converge on the PPP intermediate, D-xylulose-5-phosphate.[3][4] By using Xylose labeled with the heavy isotope ¹⁸O, researchers can trace the fate of oxygen atoms from this pentose sugar as it enters and is processed through the PPP. This guide details the experimental methodologies, data interpretation, and visualization of the core concepts involved in such studies.

Data Presentation: Quantitative Analysis of PPP Metabolites

While direct quantitative data from Xylose-¹⁸O labeling experiments for the PPP is not yet widely published, the following table illustrates the expected type of data that can be generated. This hypothetical data represents the relative abundance of ¹⁸O-labeled isotopologues of key PPP intermediates after a time-course experiment with Xylose-¹⁸O. Data would typically be acquired using liquid chromatography-mass spectrometry (LC-MS/MS).

| Metabolite | Time Point | % ¹⁸O-Labeled (M+2) | Fold Change vs. Time 0 |

| Xylulose-5-Phosphate | 0 min | 0.1 ± 0.05 | 1.0 |

| 5 min | 85.2 ± 3.1 | 852.0 | |

| 30 min | 92.5 ± 2.5 | 925.0 | |

| 60 min | 93.1 ± 2.2 | 931.0 | |

| Ribose-5-Phosphate | 0 min | 0.1 ± 0.05 | 1.0 |

| 5 min | 45.7 ± 2.8 | 457.0 | |

| 30 min | 78.3 ± 3.5 | 783.0 | |

| 60 min | 85.4 ± 3.1 | 854.0 | |

| Sedoheptulose-7-Phosphate | 0 min | 0.1 ± 0.05 | 1.0 |

| 5 min | 30.1 ± 2.1 | 301.0 | |

| 30 min | 65.9 ± 4.0 | 659.0 | |

| 60 min | 75.2 ± 3.8 | 752.0 | |

| Fructose-6-Phosphate | 0 min | 0.1 ± 0.05 | 1.0 |

| 5 min | 22.4 ± 1.9 | 224.0 | |

| 30 min | 50.6 ± 3.2 | 506.0 | |

| 60 min | 62.8 ± 3.5 | 628.0 | |

| Glyceraldehyde-3-Phosphate | 0 min | 0.1 ± 0.05 | 1.0 |

| 5 min | 25.3 ± 2.0 | 253.0 | |

| 30 min | 55.1 ± 3.3 | 551.0 | |

| 60 min | 68.4 ± 3.6 | 684.0 |

Table 1: Illustrative time-course analysis of ¹⁸O incorporation from Xylose-¹⁸O into key pentose phosphate pathway intermediates. Data is presented as the percentage of the metabolite pool containing one ¹⁸O atom (M+2 isotopologue, assuming the label is on a carboxyl or hydroxyl group that doesn't readily exchange with water) and the fold change relative to the start of the experiment. Values are hypothetical means ± standard deviation.

Experimental Protocols

The following sections outline detailed methodologies for conducting a Xylose-¹⁸O labeling experiment to probe the pentose phosphate pathway. These protocols are synthesized from established methods for stable isotope tracing and metabolomics.[5][6][7][8]

Cell Culture and ¹⁸O-Labeling

-

Cell Seeding: Plate cells (e.g., cancer cell line, primary neurons) at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Culture Medium: Culture cells in a standard growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Labeling Medium Preparation: Prepare a custom medium that is identical to the standard growth medium but with unlabeled xylose replaced by Xylose-¹⁸O at the desired concentration.

-

Initiation of Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Quickly wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled metabolites.

-

Add the pre-warmed Xylose-¹⁸O labeling medium to the cells. This marks time zero of the experiment.

-

-

Time-Course Incubation: Incubate the cells in the labeling medium for the desired time points (e.g., 0, 5, 30, 60 minutes).

Metabolite Extraction

-

Quenching of Metabolism:

-

Cell Lysis and Metabolite Solubilization:

-

Use a cell scraper to detach the cells into the cold extraction solvent.

-

Transfer the cell lysate into a pre-chilled microcentrifuge tube.

-

-

Protein and Lipid Precipitation:

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris, proteins, and lipids.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

-

The samples can be stored at -80°C until analysis.

-

LC-MS/MS Analysis of ¹⁸O-Labeled PPP Intermediates

-

Chromatographic Separation:

-

Use a liquid chromatography system equipped with a column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase column with an ion-pairing agent.[3][9]

-

Establish a gradient elution profile using appropriate mobile phases (e.g., acetonitrile and water with additives like ammonium acetate or formic acid) to achieve good separation of the PPP intermediates.

-

-

Mass Spectrometry Detection:

-

Couple the LC system to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

Operate the mass spectrometer in negative ionization mode, as sugar phosphates are readily detected as negative ions.

-

Develop a targeted analysis method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) for the specific PPP intermediates of interest. This involves defining the precursor ion (the unlabeled metabolite) and the expected product ions, as well as the ¹⁸O-labeled precursor and its corresponding product ions.

-

-

Data Analysis:

-

Integrate the peak areas for both the unlabeled (M+0) and the ¹⁸O-labeled (M+2) isotopologues of each metabolite at each time point.

-

Calculate the percentage of ¹⁸O-labeling and the relative abundance of each metabolite.

-

Perform statistical analysis to determine the significance of changes over time.

-

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. biorxiv.org [biorxiv.org]

- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 3. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 5. Stable Isotope-Assisted Evaluation of Different Extraction Solvents for Untargeted Metabolomics of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Foundational Research on Xylose-¹⁸O in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and applications of Xylose-¹⁸O in the field of glycobiology. It is designed to serve as a comprehensive resource for scientists and researchers interested in utilizing stable isotope labeling to investigate the roles of xylose in glycosylation pathways, particularly in the context of drug development and disease research. This guide covers the synthesis of Xylose-¹⁸O, its application in metabolic labeling, and the analytical techniques used for its detection and quantification.

Introduction to Xylosylation and the Role of Isotopic Labeling

Xylosylation, the addition of a xylose monosaccharide to a protein or lipid, is a critical post-translational modification involved in the biosynthesis of proteoglycans and other glycoconjugates. The initiation of many glycosaminoglycan (GAG) chains, such as heparan sulfate and chondroitin sulfate, begins with the transfer of xylose from UDP-xylose to a serine residue in a core protein[1][2]. Given its foundational role, the study of xylosylation is paramount to understanding numerous biological processes, from cell signaling to tissue development and disease pathogenesis.

Stable isotope labeling, using isotopes such as ¹⁸O, provides a powerful tool to trace the metabolic fate of molecules within a biological system. Xylose labeled with ¹⁸O (Xylose-¹⁸O) can be introduced to cells and incorporated into newly synthesized glycans. The resulting mass shift allows for the differentiation and quantification of these newly synthesized molecules from the pre-existing unlabeled population using mass spectrometry[3][4]. This approach enables researchers to study the dynamics of xylosylation, identify novel xylosylated proteins, and investigate the effects of various stimuli or therapeutic agents on this process.

Synthesis of Xylose-¹⁸O

The availability of ¹⁸O-labeled xylose is a prerequisite for its use as a metabolic tracer. While D-[1-¹⁸O]xylose is commercially available from specialized chemical suppliers, understanding its synthesis is crucial for customized applications and for ensuring high isotopic enrichment. The synthesis of Xylose-¹⁸O can be approached through chemical or chemoenzymatic methods.

Chemical Synthesis

A common strategy for introducing an ¹⁸O label into a sugar is through an oxygen exchange reaction in ¹⁸O-enriched water (H₂¹⁸O)[1]. One documented approach involves the synthesis of methyl α- and β-D-xylopyranoside-5-¹⁸O[1]. This method utilizes an oxygen exchange between ¹⁸O-water and a periodate-oxidation product of a protected glucose derivative. The resulting labeled xylopyranosides can then be hydrolyzed to yield D-xylose-5-¹⁸O.

Table 1: Key Parameters in a Representative Chemical Synthesis of a Xylose-¹⁸O Derivative

| Parameter | Value/Condition | Reference |

| Starting Material | 1,2-O-isopropylidene-α-D-glucofuranose | [1] |

| ¹⁸O Source | ¹⁸O-water (H₂¹⁸O) | [1] |

| Key Reaction | Periodate oxidation followed by oxygen exchange | [1] |

| Product | Methyl α- and β-D-xylopyranoside-5-¹⁸O | [1] |

| Isotopic Enrichment Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |

Chemoenzymatic Synthesis of UDP-Xylose-¹⁸O

For biological applications, xylose must be activated to UDP-xylose to serve as a donor substrate for glycosyltransferases. A chemoenzymatic approach can be employed to synthesize UDP-α-D-xylose from D-xylose[5][6][7]. This process can be adapted to produce UDP-Xylose-¹⁸O if ¹⁸O-labeled D-xylose is used as the starting material.

The synthesis involves two main steps: the chemical synthesis of xylose-1-phosphate, followed by the enzymatic conversion of xylose-1-phosphate to UDP-xylose using a UDP-sugar pyrophosphorylase[5][6][7].

Experimental Protocols

Protocol for Chemoenzymatic Synthesis of UDP-α-D-Xylose-¹⁸O

This protocol is adapted from established methods for the synthesis of unlabeled UDP-xylose and assumes the availability of D-Xylose-¹⁸O[5][6][7].

Materials:

-

D-Xylose-¹⁸O

-

p-Toluenesulfonyl hydrazine (TSH)

-

Dibasic sodium phosphate

-

UDP-sugar pyrophosphorylase (e.g., from Arabidopsis thaliana)

-

Uridine-5'-triphosphate (UTP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer

-

Appropriate analytical instruments (HPLC, Mass Spectrometer)

Procedure:

-

Synthesis of D-Xylose-¹⁸O-1-phosphate:

-

React D-Xylose-¹⁸O with p-toluenesulfonyl hydrazine to generate the glycosylsulfonylhydrazide adduct.

-

Treat the adduct with dibasic sodium phosphate to yield a mixture of α/β-D-Xylose-¹⁸O-1-phosphate.

-

Purify the product, for example, by precipitation as a barium salt followed by conversion to the sodium salt[7].

-

-

Enzymatic Synthesis of UDP-α-D-Xylose-¹⁸O:

-

Set up a reaction mixture containing Tris-HCl buffer, MgCl₂, UTP, the synthesized D-Xylose-¹⁸O-1-phosphate, and UDP-sugar pyrophosphorylase.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for several hours.

-

Monitor the reaction progress by HPLC.

-

Purify the resulting UDP-α-D-Xylose-¹⁸O using anion-exchange chromatography.

-

Protocol for Metabolic Labeling of Mammalian Cells with Xylose-¹⁸O

This protocol provides a general framework for metabolic labeling experiments. Optimization of concentrations and incubation times is recommended for specific cell lines and experimental goals[8][9]. Chinese Hamster Ovary (CHO) cells are a relevant model system as they are widely used for the production of recombinant glycoproteins and can be engineered to control xylosylation[4][10][11][12].

Materials:

-

Mammalian cell line of interest (e.g., CHO cells)

-

Complete cell culture medium

-

D-Xylose-¹⁸O

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protease inhibitors

Procedure:

-

Cell Culture:

-

Culture cells to the desired confluency in standard complete medium.

-

-

Labeling:

-

Prepare a stock solution of D-Xylose-¹⁸O in sterile water or PBS.

-

Replace the standard culture medium with a medium containing a specific concentration of D-Xylose-¹⁸O (e.g., in the micromolar to millimolar range, to be optimized).

-

Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of the labeled xylose into glycans.

-

-

Cell Harvest and Lysis:

-

Wash the cells with ice-cold PBS to remove excess labeled sugar.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Collect the cell lysate for downstream analysis.

-

Analysis of Xylose-¹⁸O Incorporation by Mass Spectrometry

Mass spectrometry is the primary analytical technique for detecting and quantifying the incorporation of ¹⁸O into glycans and glycopeptides[13][14][15].

Sample Preparation for Mass Spectrometry

For Glycan Analysis:

-

Release N-linked or O-linked glycans from the protein mixture using appropriate enzymes (e.g., PNGase F for N-glycans) or chemical methods[14][16].

-

Purify the released glycans using methods such as solid-phase extraction (SPE) with graphitized carbon or C18 columns[14][16].

-

The purified glycans can be analyzed directly or after derivatization (e.g., permethylation) to improve ionization efficiency[14].

For Glycopeptide Analysis:

-

Digest the protein lysate with a protease (e.g., trypsin)[17][18][19].

-

Enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC) or specific affinity capture.

-

Desalt the peptide mixture before MS analysis[17].

Mass Spectrometry Analysis

-

Instrumentation: High-resolution mass spectrometers such as Orbitrap or Q-TOF instruments are recommended for accurate mass measurements to distinguish the ¹⁸O-labeled peaks from the unlabeled ones[13][20].

-

Ionization: Electrospray ionization (ESI) is commonly used for the analysis of glycans and glycopeptides[14].

-

Data Acquisition: Acquire full scan MS spectra to observe the isotopic distribution of the glycans or glycopeptides. The ¹⁸O-labeled species will appear at a mass-to-charge ratio (m/z) that is 2 Da higher per ¹⁸O atom incorporated compared to the unlabeled species.

-

Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) to confirm the identity of the glycan or glycopeptide and to localize the ¹⁸O label within the structure[13].

Table 2: Expected Mass Shifts in Mass Spectrometry Analysis of Xylose-¹⁸O Labeled Glycans

| Labeled Moiety | Number of ¹⁸O Atoms Incorporated | Expected Mass Shift (Da) |

| Single Xylose-¹⁸O residue | 1 | +2 |

| Glycopeptide with one Xylose-¹⁸O | 1 | +2 |

| N-glycan released with PNGase F in H₂¹⁸O | 1 | +3 (1 from ¹⁸O-water, 2 from potential Xylose-¹⁸O) |

| Peptide C-terminally labeled with two ¹⁸O atoms | 2 | +4 |

| N-glycopeptide with C-terminal ¹⁸O labeling and Xylose-¹⁸O | 3 | +6 |

Visualizing Workflows and Pathways

Chemoenzymatic Synthesis Workflow

Caption: Chemoenzymatic synthesis of UDP-α-D-Xylose-¹⁸O.

Metabolic Labeling and Analysis Workflow

Caption: Workflow for metabolic labeling and mass spectrometry analysis.

Glycosaminoglycan Initiation Pathway

Caption: Initiation of GAG biosynthesis traced with Xylose-¹⁸O.

Conclusion and Future Directions

Xylose-¹⁸O is a valuable tool for dissecting the complexities of xylosylation in glycobiology. This guide provides a foundational framework for its synthesis, application in metabolic labeling, and analysis by mass spectrometry. The detailed protocols and workflows serve as a starting point for researchers to design and implement their own studies.

Future research in this area will likely focus on the development of more efficient and scalable synthesis methods for Xylose-¹⁸O and other isotopically labeled sugars. Furthermore, the application of these tracers in combination with advanced proteomic and glycomic techniques will undoubtedly lead to new discoveries regarding the role of xylosylation in health and disease, paving the way for novel diagnostic and therapeutic strategies. The quantitative data obtained from such studies will be crucial for building accurate models of glycan biosynthesis and for understanding the impact of genetic and environmental factors on these pathways.

References

- 1. academic.oup.com [academic.oup.com]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering of CHO Cells for the Production of Recombinant Glycoprotein Vaccines with Xylosylated N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]

- 8. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineering of CHO Cells for the Production of Recombinant Glycoprotein Vaccines with Xylosylated N-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advances of Glycometabolism Engineering in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Xylose Migration During Tandem Mass Spectrometry of N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 16. Deep structural analysis and quantitation of O-linked glycans on cell membrane reveal high abundances and distinct glycomic profiles associated with cell type and stages of differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. UWPR [proteomicsresource.washington.edu]

- 20. Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Xylose-18O Labeling in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as xylose, researchers can quantify the flux through various metabolic pathways. While carbon-13 (¹³C) is the most commonly used isotope for MFA, the use of oxygen-18 (¹⁸O) offers a complementary approach, particularly for studying reactions involving oxygen incorporation or exchange.

These application notes provide a conceptual framework and a theoretical protocol for the use of ¹⁸O-labeled xylose in metabolic flux analysis. It is important to note that while ¹⁸O-labeling is a recognized technique in metabolomics, specific, established protocols for Xylose-¹⁸O MFA are not widely documented.[1][2][3] This guide, therefore, adapts principles from ¹³C-MFA and general ¹⁸O-labeling methodologies to propose a viable experimental strategy.

Principle of Xylose-¹⁸O Labeling for MFA

The core principle involves introducing ¹⁸O-labeled xylose into a biological system and tracking the incorporation of the ¹⁸O isotope into downstream metabolites. The position and extent of ¹⁸O labeling in these metabolites, as determined by mass spectrometry, provide quantitative information about the activity of specific enzymatic reactions and pathways. For instance, tracking the ¹⁸O from xylose through the pentose phosphate pathway (PPP) and glycolysis can reveal the relative fluxes of these interconnected pathways.

Potential Advantages of Xylose-¹⁸O Labeling:

-

Complementary Information: Provides insights into reactions involving oxygen atom transfer, which is not directly achievable with ¹³C labeling.

-

Distinct Mass Shifts: An ¹⁸O atom introduces a 2 Dalton mass shift compared to the 1 Dalton shift of ¹³C, which can simplify mass spectrometry analysis in some cases.[1]

-

Probing Specific Enzyme Mechanisms: Can be used to investigate the mechanisms of enzymes that catalyze oxidation, hydration, or isomerization reactions.

Theoretical Experimental Protocol: Xylose-¹⁸O Metabolic Flux Analysis

This protocol outlines the key steps for a conceptual Xylose-¹⁸O MFA experiment.

Preparation of ¹⁸O-Labeled Xylose

-

Enzymatic Synthesis: One potential method is the enzymatic isomerization of ¹⁸O-labeled ribose-5-phosphate to xylose-5-phosphate, followed by dephosphorylation. The reaction would be carried out in a medium enriched with H₂¹⁸O to facilitate the incorporation of ¹⁸O into the sugar backbone.

-

Chemical Synthesis: Custom chemical synthesis may also be an option to obtain xylose specifically labeled with ¹⁸O at desired positions.

Cell Culture and Labeling

-

Cell Line/Organism: Select the appropriate cell line or microorganism for the study.

-

Culture Medium: Prepare a defined culture medium where xylose is the primary carbon source.

-

Adaptation Phase: Culture the cells in a medium containing unlabeled xylose to allow for metabolic adaptation.

-

Labeling Phase: Replace the medium with one containing a known concentration of ¹⁸O-labeled xylose. The concentration and labeling percentage of the ¹⁸O-xylose should be precisely determined.

-